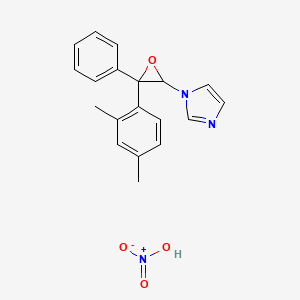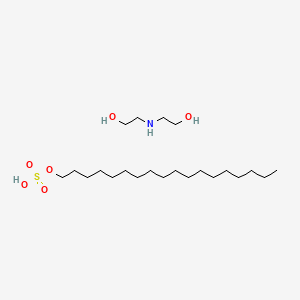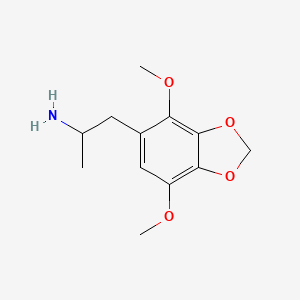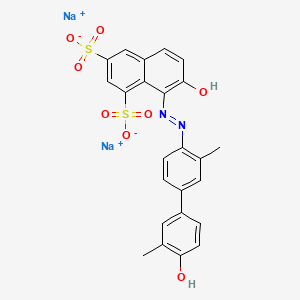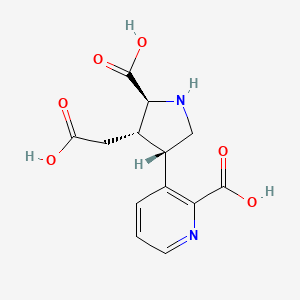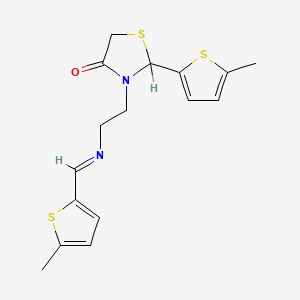
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two 5-methyl-2-thienyl groups, which are derivatives of thiophene, a sulfur-containing heterocycle. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the thiazolidinone ring. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives
Aplicaciones Científicas De Investigación
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methyl-2-thienyl)methylene)malononitrile
- 2-(5-Methyl-2-thienyl)benzonitrile
- N’-((5-Methyl-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
Uniqueness
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is unique due to its dual 5-methyl-2-thienyl groups and the presence of a thiazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
157248-05-0 |
|---|---|
Fórmula molecular |
C16H18N2OS3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-3-[2-[(5-methylthiophen-2-yl)methylideneamino]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2OS3/c1-11-3-5-13(21-11)9-17-7-8-18-15(19)10-20-16(18)14-6-4-12(2)22-14/h3-6,9,16H,7-8,10H2,1-2H3 |
Clave InChI |
FAYYVBMZPFGIGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C=NCCN2C(SCC2=O)C3=CC=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)


![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
